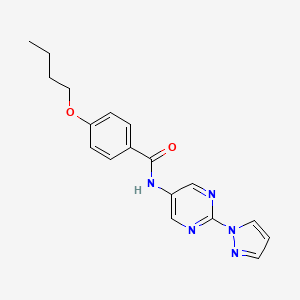
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide” is a chemical compound . It’s a part of the imidazole class of compounds, which are known for their broad range of chemical and biological properties . Imidazole compounds have been used in the development of new drugs and have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole compounds, like “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide”, has been a topic of interest in the field of medicinal chemistry . For instance, Syed et al. synthesized a related compound, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, and evaluated its anti-tubercular potential .Molecular Structure Analysis
The molecular structure of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide” is characterized by the presence of a pyrazol-1-yl group attached to a pyrimidin-5-yl group . This structure is part of the larger class of imidazole compounds, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Aplicaciones Científicas De Investigación
Synthesis and Receptor Affinity
- Pyrazolopyrimidines, including analogues related to N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide, have been synthesized and studied for their adenosine receptor affinity, particularly A1 and A2 receptors. These compounds exhibit varying degrees of receptor affinity, influenced by substitutions at the N1 and N5 positions, demonstrating their potential as pharmacological tools or therapeutic agents (Harden, Quinn, & Scammells, 1991).
Anticancer Applications
- Several studies have focused on the anticancer potential of pyrazolo[4,3-d]pyrimidin derivatives. A methodology for synthesizing 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones has been developed, showing potential applications in medicinal chemistry due to their anti-proliferative properties against cancer cell lines (Mulakayala et al., 2012). Additionally, novel 1H-3-Indolyl derivatives, including pyrazolo[1,5-a]pyrimidine compounds, have been synthesized and demonstrated significant antioxidant activity, hinting at their potential use in cancer treatment due to their ability to mitigate oxidative stress (Aziz et al., 2021).
Antimicrobial and Insecticidal Activities
- Research on pyrimidine linked pyrazole heterocyclics has shown that these compounds exhibit insecticidal and antibacterial potential, suggesting their usefulness in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).
Enzymatic Inhibition
- Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their enzymatic inhibitory activity, including potential roles as inhibitors of kinesin spindle protein (KSP), highlighting their therapeutic relevance in cancer treatment due to the ability to arrest cancer cell division (Theoclitou et al., 2011).
Neuroinflammation Imaging
- Novel pyrazolo[1,5-a]pyrimidines have been evaluated as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, upon radiolabeling, could serve as PET imaging agents for neuroinflammation, aiding in the diagnosis and monitoring of neurodegenerative diseases (Damont et al., 2015).
Propiedades
IUPAC Name |
4-butoxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-3-11-25-16-7-5-14(6-8-16)17(24)22-15-12-19-18(20-13-15)23-10-4-9-21-23/h4-10,12-13H,2-3,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGPKGZJPUKREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2991614.png)
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)
![3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide](/img/structure/B2991617.png)
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2991619.png)
![5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2991620.png)
methanone](/img/structure/B2991622.png)
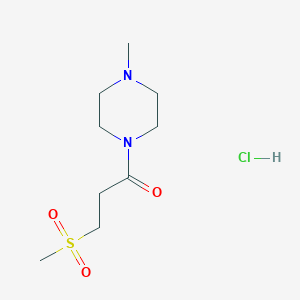

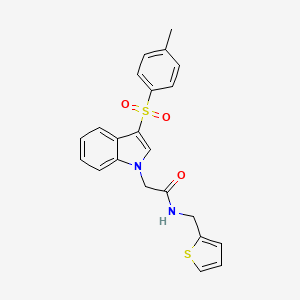

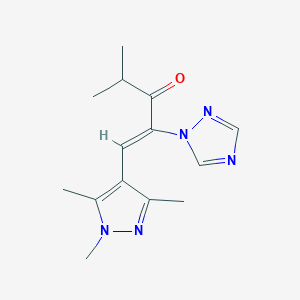

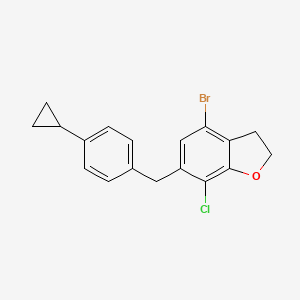
![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)